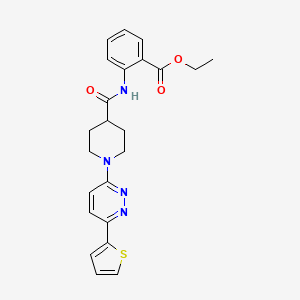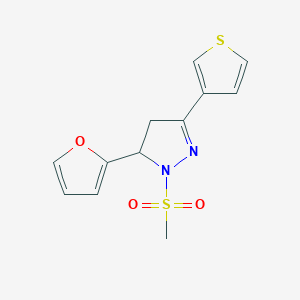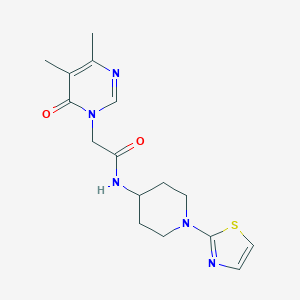
Ethyl 2-(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyridazine ring, a piperidine ring, and a carboxamide group . The thiophene ring is a five-membered aromatic ring with one sulfur atom . The pyridazine ring is a six-membered ring with two nitrogen atoms. The piperidine ring is a six-membered ring with one nitrogen atom. The carboxamide group consists of a carbonyl group (C=O) and an amide group (NH2).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Activity
Antimycobacterial and Antituberculosis Activity : A study on the design and synthesis of thiazole-aminopiperidine hybrid analogues revealed compounds with promising activity against Mycobacterium tuberculosis, showcasing their potential as GyrB inhibitors in antituberculosis therapy (Jeankumar et al., 2013).
Antimicrobial and Antioxidant Properties : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing different linkers have shown considerable activity against drug-sensitive and resistant MTB strains, along with acceptable safety indices, highlighting their potential as antimicrobial agents (Lv et al., 2017).
Analgesic and Antiparkinsonian Activities : The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has been explored, with some compounds displaying good analgesic and antiparkinsonian activities comparable to reference drugs (Amr et al., 2008).
Organic Electronics
- Electrochemical and Electrochromic Properties : Research into the electrochemical and electrochromic properties of novel donor–acceptor type monomers, including compounds like ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, indicates their potential for applications in organic electronics. These compounds exhibit good electrochemical activity, different absorption spectra due to the introduction of acceptor groups, and promising optical contrasts in their polymer forms (Hu et al., 2013).
Synthesis and Chemical Properties
- Heterocyclic Synthesis : The preparation of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity towards active methylene reagents to yield pyran, pyridine, and pyridazine derivatives offers insights into the compound's utility in synthesizing polyfunctionally substituted heterocyclic compounds (Mohareb et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-2-30-23(29)17-6-3-4-7-18(17)24-22(28)16-11-13-27(14-12-16)21-10-9-19(25-26-21)20-8-5-15-31-20/h3-10,15-16H,2,11-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOUPXKVDQDWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B2774543.png)
![6-ethyl 3-methyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2774544.png)
![1-(2-hydroxyethyl)-6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2774545.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-chlorobenzamide](/img/structure/B2774547.png)
![2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol](/img/structure/B2774548.png)
![Ethyl 2-[[2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate](/img/structure/B2774550.png)
![ethyl 3-({[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2774552.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2774558.png)


